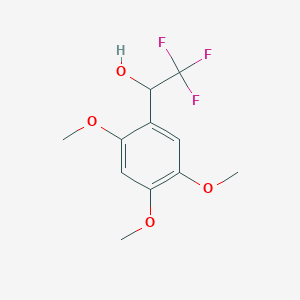
2,2-Dibromo-1-(3-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(3-methylphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a 3-methylphenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-methylphenyl)ethanone can be achieved through the bromination of 1-(3-methylphenyl)ethanone. One common method involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a one-pot strategy using ammonium bromide and oxone as reagents. This method is advantageous due to its simplicity and efficiency .
化学反応の分析
Types of Reactions: 2,2-Dibromo-1-(3-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(3-methylphenyl)ethanone.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3-methylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2,2-Dibromo-1-(3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dibromo-1-(3-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
- 2,2-Dibromo-1-(4-methylphenyl)ethanone
- 2,2-Dibromo-1-(3,5-dimethylphenyl)ethanone
Comparison: 2,2-Dibromo-1-(3-methylphenyl)ethanone is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and reactivity patterns .
特性
分子式 |
C9H8Br2O |
|---|---|
分子量 |
291.97 g/mol |
IUPAC名 |
2,2-dibromo-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |
InChIキー |
FRMQYDOISAHOTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)



![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)

![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)


![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)


